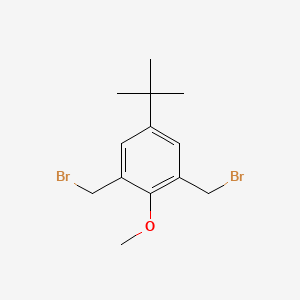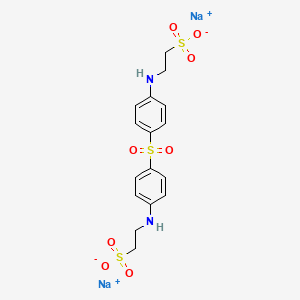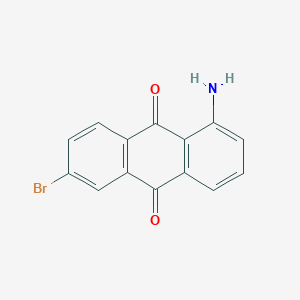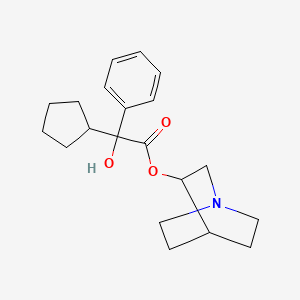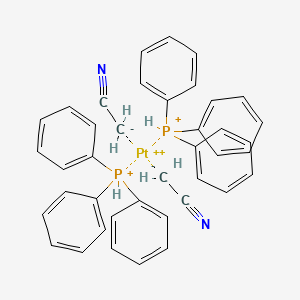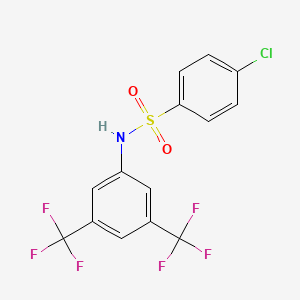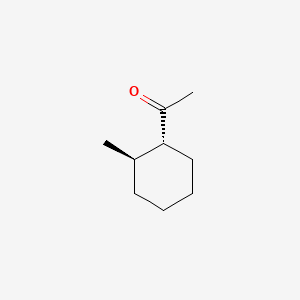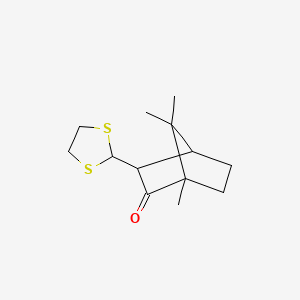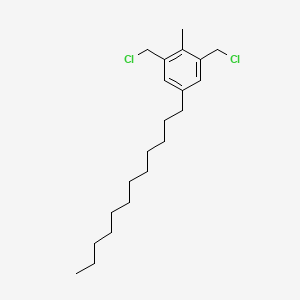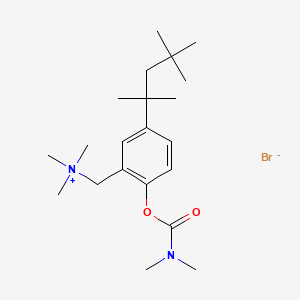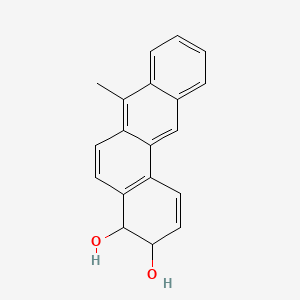
7-Methylbenz(A)anthracene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenz(A)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H14O2. It is a derivative of benz(a)anthracene, featuring a methyl group at the 7th position and hydroxyl groups at the 3rd and 4th positions
Synthetic Routes and Reaction Conditions:
Benz(a)anthracene Derivatization: The compound can be synthesized by starting with benz(a)anthracene and introducing methyl and hydroxyl groups through a series of chemical reactions.
Direct Functionalization: Direct functionalization methods involve the use of specific reagents to add the desired groups directly to the benz(a)anthracene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 7-Methylbenz(a)anthracene-3,4-dione, 7-Methylbenz(a)anthracene-3,4-dicarboxylic acid.
Reduction Products: 7-Methylbenz(a)anthracene-3,4-dihydro derivative.
Substitution Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
7-Methylbenz(A)anthracene-3,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: It is investigated for its potential anti-cancer properties and as a tool in drug discovery.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 7-Methylbenz(A)anthracene-3,4-diol exerts its effects involves its interaction with cellular components, leading to DNA damage and subsequent cellular responses. The compound can intercalate into DNA, causing mutations and triggering apoptosis or cell death pathways. Molecular targets include DNA and various cellular enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without methyl and hydroxyl groups.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH with different substitution patterns.
Uniqueness: 7-Methylbenz(A)anthracene-3,4-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence of both methyl and hydroxyl groups makes it distinct from other PAHs, affecting its interaction with biological systems.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
62641-70-7 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3 |
Clé InChI |
UJJYHXUOXFTWOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
